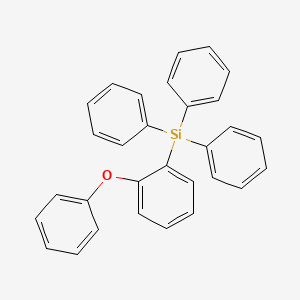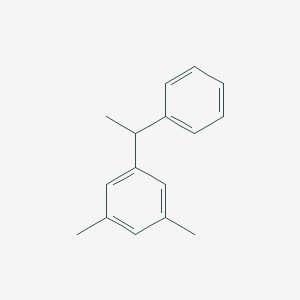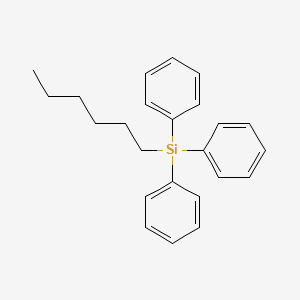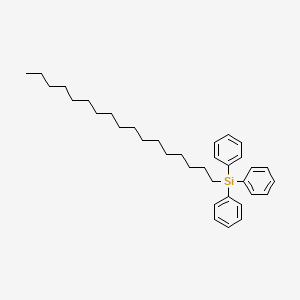
(2-Phenoxyphenyl)triphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenoxyphenyl)triphenylsilane is an organosilicon compound with the molecular formula C30H24OSi and a molecular weight of 428.61 g/mol . This compound is characterized by a phenoxy group attached to a phenyl ring, which is further bonded to a triphenylsilane moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyphenyl)triphenylsilane typically involves the reaction of phenoxyphenyl derivatives with triphenylsilane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where phenoxyphenyl halides react with triphenylsilane in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenoxyphenyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced under specific conditions to form silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include phenol derivatives, silane derivatives, and various substituted phenoxyphenyl compounds .
Aplicaciones Científicas De Investigación
(2-Phenoxyphenyl)triphenylsilane is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism by which (2-Phenoxyphenyl)triphenylsilane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The phenoxy group can form hydrogen bonds and π-π interactions with target molecules, while the triphenylsilane moiety can enhance the compound’s stability and lipophilicity . These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Phenylphenyl)triphenylsilane
- (2-Methoxyphenyl)triphenylsilane
- (2-Chlorophenyl)triphenylsilane
Uniqueness
(2-Phenoxyphenyl)triphenylsilane is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The phenoxy group can participate in additional hydrogen bonding and π-π interactions, making it a valuable compound in various research applications .
Propiedades
Número CAS |
18847-88-6 |
|---|---|
Fórmula molecular |
C30H24OSi |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(2-phenoxyphenyl)-triphenylsilane |
InChI |
InChI=1S/C30H24OSi/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
Clave InChI |
GHVYRUCUQCNEMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)


![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)









